



Application Notes and Protocols for In Vivo Studies of Scp1-IN-2

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Compound of Interest		
Compound Name:	Scp1-IN-2	
Cat. No.:	B12407577	Get Quote

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Introduction

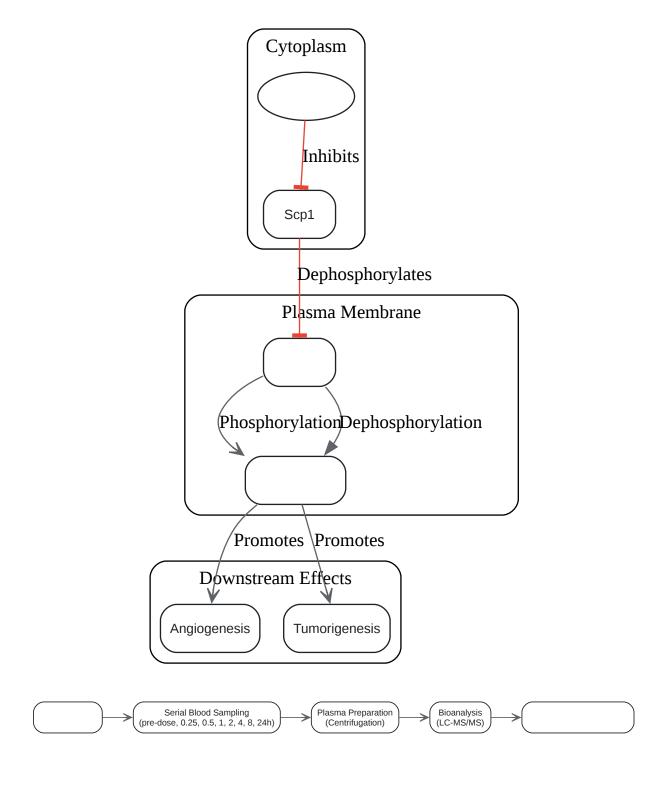
Scp1 (Small C-terminal domain phosphatase 1), also known as CTDSP1, is a protein phosphatase that plays a crucial role in various cellular processes, including the regulation of gene expression and signal transduction.[1][2] It specifically dephosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, influencing transcription.[1] Dysregulation of Scp1 has been implicated in several diseases, including cancer and neurological disorders, making it an attractive therapeutic target.[1][2] Scp1-IN-2 is a novel, potent, and selective small molecule inhibitor of Scp1. These application notes provide detailed protocols for the in vivo evaluation of Scp1-IN-2, covering pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

Mechanism of Action

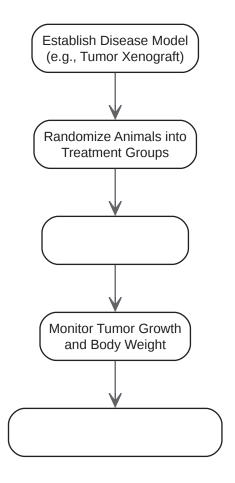
Scp1 is known to dephosphorylate key signaling molecules. For instance, membrane-localized Scp1 can dephosphorylate AKT at serine 473, which suppresses angiogenesis and tumorigenesis.[2] By inhibiting Scp1, Scp1-IN-2 is hypothesized to increase the phosphorylation of Scp1 substrates, thereby modulating downstream signaling pathways. A primary application of in vivo studies is to confirm this mechanism of action and evaluate the therapeutic potential of Scp1-IN-2.

Below is a diagram illustrating the hypothesized signaling pathway affected by **Scp1-IN-2**.









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References

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- 2. Palmitoylated SCP1 is targeted to the plasma membrane and negatively regulates angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
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